molecular formula C9H14N2O2 B107482 3-sec-Butyl-6-methyluracil CAS No. 6589-36-2

3-sec-Butyl-6-methyluracil

Cat. No. B107482
CAS RN: 6589-36-2
M. Wt: 182.22 g/mol
InChI Key: JXSCGNUFPLOCLH-UHFFFAOYSA-N
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Description

3-sec-Butyl-6-methyluracil is a chemical compound with the molecular formula C9H14N2O2 . It is also known by various other names such as 2,4 (1H,3H)-Pyrimidinedione, 6-methyl-3- (1-methylpropyl)-, and 3-sec-Butyl-6-methylpyrimidine-2,4 (1H,3H)-dione .


Synthesis Analysis

The synthesis of 3-sec-Butyl-6-methyluracil involves condensation, cyclization, and bromination with a total yield of 60% . The process starts with 2-bromobutane and urea as starting materials . Another method involves using sec-butylamine and potassium cyanate as raw materials .


Molecular Structure Analysis

The molecular structure of 3-sec-Butyl-6-methyluracil consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-sec-Butyl-6-methyluracil include an average mass of 182.220 Da and a monoisotopic mass of 182.105530 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The synthesis of 3-sec-Butyl-6-methyluracil involves using sec.-butylamine and potassium cyanate as raw materials to prepare sec.-butylurea, which is then condensed with methylacetoacetate and reacted with sodium methoxide to afford the final compound. This process involves various steps like condensation, cyclization, and bromination with a total yield of around 60% (Huang You-lin, 2007); (Huixue Ren, Yanzhao Yang, Jimao Lin, Yinshan Qi, Ye-gao Zhang, 2008).

  • Characterization Methods : The characterization of 3-sec-Butyl-6-methyluracil and its intermediates is performed using techniques such as melting point measurement, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. These methods help in confirming the structure and purity of the synthesized compound (Huang You-lin, 2007); (Huixue Ren, Yanzhao Yang, Jimao Lin, Yinshan Qi, Ye-gao Zhang, 2008).

Biological and Environmental Impact

  • DNA Incorporation : Studies have shown that 5-Bromo-3-sec-Butyl-6-Methyluracil does not replace thymine in DNA under certain conditions, indicating that it is not a biological analogue of thymine. This finding is significant in understanding the biological activity of this compound (J. W. McGAHEN, C. E. Hoffmann, 1963).

  • Herbicidal Activity : The compound, known as Bromacil, is used as a non-selective herbicide for non-cropland use. Its antiphotosynthetic activity has been noted in several studies, indicating its effectiveness as a herbicide (J. W. McGAHEN, C. E. Hoffmann, 1963).

Stability and Decomposition

  • Stability Under Sunlight : Research on Bromacil has shown that it is very stable under sunlight, with its N-dealkylated photoproduct being less stable and forming primarily 6-methyluracil. This stability is a crucial factor in its environmental persistence (K. W. Moilanen, D. Crosby, 1974).

  • Degradation Products and Toxicity : The photodegradation of Bromacil in aqueous Au/TiO2 suspension under simulated sunlight allowed the identification of several degradation products. The treatment significantly reduced the toxicity of the solution, indicating that the by-products formed are less harmful from an environmental perspective (Dusit Angthararuk, P. Sutthivaiyakit, C. Blaise, F. Gagné, S. Sutthivaiyakit, 2014).

properties

IUPAC Name

3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7(3)11-8(12)5-6(2)10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSCGNUFPLOCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210872
Record name 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-sec-Butyl-6-methyluracil

CAS RN

6589-36-2
Record name 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
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Record name 3-sec-Butyl-6-methyluracil
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Record name NSC310276
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Record name 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
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Record name 3-sec-butyl-6-methyluracil
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Record name 3-SEC-BUTYL-6-METHYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
493
Citations
JW McGahen, CE Hoffmann - Nature, 1963 - nature.com
THIS communication presents work comparing the incorporation of 5-bromo-3-sec-butyl-6-methyluracil (I) (this compound, suitably formulated, is being offered for sale as a non-…
Number of citations: 9 www.nature.com
JW McGahen, CE Hoffmann - Nature, 1963 - nature.com
… It was concluded that 5-bromo-3-sec-butyl-6-methyluracil is not, therefore, a biological analogue of thymine. The results of an investigation with juvenile mice are presented here. …
Number of citations: 11 www.nature.com
H Ren, Y Yang, J Lin, Y Qi, Y Zhang - Frontiers of Chemistry in China, 2008 - Springer
… cooling to room temperature, a crude solid was obtained which was then recrystallized using ethyl acetate-acetone (V: V 5 3:1) to increased the purity of the 3-sec-butyl-6-methyluracil. A …
Number of citations: 11 link.springer.com
H Sherman, AM Kaplan - Toxicology and applied pharmacology, 1975 - Elsevier
The herbicide, 5-bromo-3-sec-butyl-6-methyluracil (bromacil) exhibited a low order of acute toxicity as evaluated by oral, dermal, and inhalation studies in mammals and by fish and …
Number of citations: 14 www.sciencedirect.com
G Balasingam - 1985 - mro.massey.ac.nz
… bromacil (5-bromo-3-sec-butyl-6-methyluracil) was applied … Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is used for the … 3-sec-butyl6-methyluracil and 5-bromo-3-sec-butyl-6-…
Number of citations: 3 mro.massey.ac.nz
JW McGahen, CE Hoffmann - Nature, 1966 - nature.com
… chemicals, 5bromo-3-sec-butyl-6-methyluracil (bromacil), has … incorporation of 5-bromo-3-sec-butyl-6-methyluracil (IV) … , (IV)-5-bromo-3-secbutyl-6-methyluracil. The effects of these …
Number of citations: 11 www.nature.com
AJ Acher, E Dunkelblum - Journal of Agricultural and Food …, 1979 - ACS Publications
… of bromacil (5-bromo-3-sec-butyl-6methyluracil) exposed to solar irradiation has been … Bromacil (5bromo-3-sec-butyl-6-methyluracil; I) is one of the most important herbicides used …
Number of citations: 21 pubs.acs.org
AJ Acher, S Saltzman - 1980 - Wiley Online Library
… GLC showed another, minor, intermediate, the 5,5'-dimer photo-product of 3-secbutyl-6-methyluracil. The most effective dye sensitizers checked were riboflavin (10 ppm) and methylene …
Number of citations: 36 acsess.onlinelibrary.wiley.com
JW Shriver, SW Bingham - Weed Science, 1973 - cambridge.org
… Bromacil (5-bromo-3-sec-butyl-6-methyluracil) had no effect on germination but reduced growth of emerging shoots of orchardgrass (Dactylis glomerata L. 'Virginia Com mon') more …
Number of citations: 3 www.cambridge.org
ZD Tadic, MB Pesic, SK Ries - Journal of Agricultural and Food …, 1973 - ACS Publications
… (1969) detected 5-bromo-3-sec-butyl-6-hydroxymethyluracil and several unknown metabolites in soil and orange seedlings treated with bromacil (5-bromo-3-sec-butyl-6-methyluracil). …
Number of citations: 3 pubs.acs.org

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